[Leu5]-Enkephalin, amide acetate
CAS No.:
Cat. No.: VC20672621
Molecular Formula: C30H42N6O8
Molecular Weight: 614.7 g/mol
* For research use only. Not for human or veterinary use.
![[Leu5]-Enkephalin, amide acetate -](/images/structure/VC20672621.png)
Specification
Molecular Formula | C30H42N6O8 |
---|---|
Molecular Weight | 614.7 g/mol |
IUPAC Name | acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
Standard InChI | InChI=1S/C28H38N6O6.C2H4O2/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19;1-2(3)4/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40);1H3,(H,3,4)/t21-,22-,23-;/m0./s1 |
Standard InChI Key | APDVYVLFBHBXLM-RGRVRPFLSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |
Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Composition
[Leu5]-Enkephalin, amide acetate is a pentapeptide with the sequence H-Tyr-Gly-Gly-Phe-Leu-NH₂·CH₃COOH . The amide group at the C-terminus and acetate counterion differentiate it from the native [Leu5]-enkephalin (free base). The molecular formula varies depending on the form:
Property | Free Base | Acetate Salt |
---|---|---|
Molecular Formula | C₂₈H₃₇N₅O₇ | C₃₀H₄₂N₆O₈ |
Molecular Weight | 555.62 g/mol | 614.69 g/mol |
CAS Number | 58822-25-6 | 60117-24-0 |
The acetate salt’s increased molecular weight arises from the addition of an acetic acid molecule, which improves solubility in aqueous solutions (≥54.6 mg/mL in water) .
Structural Modifications
The peptide backbone consists of tyrosine (Tyr), glycine (Gly), glycine (Gly), phenylalanine (Phe), and leucine (Leu), with an amide group replacing the native carboxyl group at the C-terminal leucine. This modification reduces enzymatic degradation, enhancing the compound’s half-life in biological systems . The acetate salt further stabilizes the peptide for long-term storage at -20°C .
Pharmacological Profile
Receptor Binding and Selectivity
[Leu5]-Enkephalin, amide acetate exhibits high affinity for δ-opioid receptors (Ki = 4.0 nM) and moderate affinity for μ-opioid receptors (Ki = 3.4 nM) . This selectivity is critical for dissecting δ-receptor-mediated effects, such as emotional regulation and non-addictive analgesia, from μ-receptor-associated risks like respiratory depression and dependence .
Receptor Subtype | Ki (nM) | Primary Effects |
---|---|---|
δ-Opioid | 4.0 | Analgesia, mood modulation |
μ-Opioid | 3.4 | Limited activation |
Research Applications
Pain Mechanism Studies
The compound’s δ-receptor selectivity makes it a cornerstone in research exploring non-addictive analgesics. For example, in vitro electrophysiological studies demonstrate its ability to reversibly inhibit neuronal activity in a concentration-dependent manner, highlighting its potential for managing chronic pain without central nervous system depression .
Receptor Signaling Pathways
[Leu5]-Enkephalin, amide acetate activates δ-opioid receptor-coupled Gᵢ/o proteins, inhibiting adenylate cyclase and reducing cAMP production. This mechanism modulates potassium and calcium channel activity, leading to neuronal hyperpolarization and attenuated pain signal transmission .
Comparative Analysis with Related Compounds
[Leu5]-Enkephalin vs. [Met5]-Enkephalin
Unlike [Met5]-enkephalin, which exhibits dual δ/μ-receptor agonism, [Leu5]-enkephalin derivatives show a stronger preference for δ-receptors. This divergence is attributed to the leucine residue’s hydrophobic interactions with receptor subpockets .
Synthetic vs. Endogenous Enkephalins
The amide modification in [Leu5]-Enkephalin, amide acetate confers resistance to aminopeptidase degradation, prolonging its activity compared to endogenous enkephalins .
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